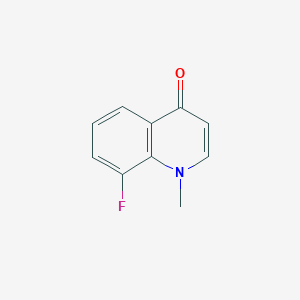

8-Fluoro-1-methylquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFSJGVUPYHJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Fluoro 1 Methylquinolin 4 1h One and Analogues

Established Synthetic Pathways to 4-Quinolones and Fluoroquinolinones

The classical methods for quinoline (B57606) and quinolone synthesis, developed over a century ago, remain fundamental in organic chemistry. These reactions can be adapted to produce a wide array of derivatives, including the title compound.

Pfitzinger Reaction Derivatives for 8-Fluoro-4-quinolinone Core Formation

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. nih.gov The reaction proceeds through the ring-opening of the isatin to form an isatoic acid, which then condenses with the carbonyl compound to form the quinoline ring. nih.gov To synthesize an 8-fluoro-4-quinolinone core, a 4-fluoro-isatin would be the required starting material. The subsequent N-methylation would then yield the final product.

A variation of the Pfitzinger reaction involves the use of enaminones in place of 1,3-dicarbonyl compounds, which has been shown to improve reaction yields. This approach could potentially be applied to the synthesis of 8-fluoro-4-quinolone derivatives.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Isatin | Carbonyl Compound | Quinoline-4-carboxylic acid | Base (e.g., KOH) | nih.gov |

| 4-Fluoro-isatin (proposed) | Carbonyl Compound | 8-Fluoro-quinoline-4-carboxylic acid | Base (e.g., KOH) | Inferred |

Conrad–Limpach–Knorr Synthesis Adaptations for N-Methylation and Quinolone Scaffolds

The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. prepchem.com Depending on the reaction conditions, this method can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). prepchem.com For the synthesis of 8-Fluoro-1-methylquinolin-4(1H)-one, the Conrad-Limpach pathway is more relevant. The synthesis would start with the reaction of a 2-fluoroaniline (B146934) with a suitable β-ketoester. The N-methyl group can be introduced by using an N-methyl-2-fluoroaniline as the starting material or by subsequent N-alkylation of the resulting quinolone. The reaction typically requires high temperatures and is catalyzed by acids. prepchem.com

| Aniline (B41778) Derivative | β-Ketoester | Product | Conditions | Reference |

| Aniline | β-Ketoester | 4-Hydroxyquinoline (B1666331) | Acid catalyst, heat | prepchem.com |

| N-Methyl-2-fluoroaniline (proposed) | Ethyl acetoacetate | This compound | Acid catalyst, heat | Inferred |

A closely related and highly applicable method is the Gould-Jacobs reaction, which utilizes an aniline and an alkoxymethylenemalonate ester. wikipedia.orgjasco.ro This reaction proceeds through condensation followed by thermal cyclization to give a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated. wikipedia.org The synthesis of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate has been reported, which is a key intermediate for obtaining the 8-fluoro-4-hydroxyquinoline (B2378621) core. cookechem.com

| Aniline Derivative | Malonate Derivative | Intermediate Product | Conditions | Reference |

| Aniline | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | Heat | wikipedia.orgjasco.ro |

| 2-Fluoroaniline | Diethyl ethoxymethylenemalonate | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Heat | cookechem.com |

Subsequent N-methylation of the 8-fluoro-4-hydroxyquinoline intermediate would lead to the final product. Studies on the methylation of similar 4-hydroxyquinolines have shown that both N- and O-methylation can occur, with the regioselectivity depending on the reaction conditions and the substrate. mdpi.com

Friedländer Condensation Approaches to Substituted Quinolines and their Transformations

The Friedländer synthesis is a straightforward method for producing quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. To synthesize the target compound via this route, a 2-amino-3-fluorobenzaldehyde (B155958) or a related ketone would be reacted with a compound like ethyl acetoacetate. The subsequent N-methylation of the resulting 8-fluoro-4-hydroxyquinoline would be necessary.

Skraup and Doebner-Miller Variations in Quinoline Ring Formation

The Skraup and Doebner-Miller reactions are classic methods for quinoline synthesis that utilize an aniline and an α,β-unsaturated carbonyl compound (or its precursor) under strong acid conditions. jasco.ronih.gov For the synthesis of an 8-fluoroquinoline (B1294397), 2-fluoroaniline would be the starting material. For instance, the Skraup synthesis of 6-fluoro-8-quinolinol has been achieved starting from 2-amino-5-fluorophenol. researchgate.net A similar approach with 2-fluoroaniline and acrolein (generated in situ from glycerol) would be a plausible route to 8-fluoroquinoline. The Doebner-Miller reaction, which is a modification of the Skraup synthesis, allows for the preparation of a wider range of substituted quinolines. jasco.ro

| Aniline Derivative | Carbonyl Source | Product | Conditions | Reference |

| Aniline | Glycerol (forms acrolein) | Quinoline | H₂SO₄, oxidizing agent | nih.gov |

| 2-Fluoroaniline (proposed) | Acrolein or equivalent | 8-Fluoroquinoline | H₂SO₄, oxidizing agent | Inferred |

| Aniline | α,β-Unsaturated carbonyl compound | Substituted quinoline | Acid catalyst | jasco.ro |

Advanced and Green Synthetic Strategies for Quinolinone Derivatives

Modern synthetic chemistry aims to develop more efficient and environmentally friendly methods. Multicomponent reactions are at the forefront of these efforts for the synthesis of complex molecules like quinolones.

Multicomponent Reactions (MCRs) for Diversified Quinoline Scaffolds

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of diverse quinoline scaffolds in a single step from three or more starting materials. mdpi.com The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a classic example that yields quinoline-4-carboxylic acids. mdpi.com This reaction could be adapted to synthesize 8-fluoroquinoline derivatives by using a 2-fluoroaniline as one of the components. For example, the synthesis of Brequinar, a fluoroquinolone, utilizes a Doebner reaction with 4-fluoroaniline. mdpi.com A similar strategy employing 2-fluoroaniline could provide access to the 8-fluoroquinolone core.

| Aniline Derivative | Aldehyde | Pyruvic Acid Derivative | Product | Reference |

| Aniline | Aldehyde | Pyruvic acid | Quinoline-4-carboxylic acid | mdpi.com |

| 4-Fluoroaniline | 4-(2′-Fluorophenyl)benzaldehyde | Pyruvic acid | Brequinar | mdpi.com |

| 2-Fluoroaniline (proposed) | Formaldehyde (or equivalent) | Pyruvic acid | 8-Fluoroquinoline-4-carboxylic acid | Inferred |

Transition Metal-Catalyzed Oxidative Annulation and Cyclization Protocols

The construction of the quinolinone scaffold is frequently achieved through transition metal-catalyzed reactions, which offer high efficiency and functional group tolerance. Oxidative annulation and cyclization are powerful strategies that typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operation.

Recent advancements have highlighted the use of various transition metals, including cobalt, rhodium, ruthenium, and palladium, to catalyze the synthesis of quinoline and quinolinone derivatives. For instance, cobalt(III)-catalyzed C–H activation has been employed for the cyclization of acetophenones and anilines to yield quinoline skeletons with broad functional group tolerance. mdpi.com Similarly, ruthenium catalysts, such as [(p-cymene)RuCl₂]₂, facilitate the aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils to produce substituted quinolines. mdpi.com These methods often proceed through the formation of a cyclometallated intermediate, which is crucial for the selective C-H functionalization required for cyclization. nih.gov

The synthesis of 2-phenylquinolin-4(1H)-one derivatives has been accomplished using designed zinc and manganese complexes in the presence of TEMPO as an oxidant. organic-chemistry.org This process involves an oxidative cyclization of 2'-aminochalcones, demonstrating high atom economy and the use of benign solvents. organic-chemistry.org The mechanism is believed to proceed via a hydrogen atom transfer, generating radical intermediates that cyclize to form the quinolone ring. organic-chemistry.org Furthermore, cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes, using an 8-aminoquinoline (B160924) directing group, showcases a sophisticated cascade reaction to build complex heterocyclic systems. acs.org These protocols underscore the versatility of transition metals in orchestrating complex transformations to access the quinolinone core. mdpi.comacs.org

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Cp*Co(III) | Acetophenone, Aniline | C-H Activation/Cyclization | Broad functional group tolerance, high yields. | mdpi.com |

| [(p-cymene)RuCl₂]₂ | Enaminones, Anthranils | Aza-Michael Addition/Annulation | Simple and easy-to-operate conditions. | mdpi.com |

| Zn/Mn complexes + TEMPO | 2'-Aminochalcones | Oxidative Cyclization | High atom-economy, uses benign solvents. | organic-chemistry.org |

| Palladium(II) chloride | 4-Quinolinones, Alkynyl bromides | Intramolecular C-H Alkenylation | Cascade two-step, one-pot synthesis of fused systems. | rsc.org |

Catalyst-Free and Environmentally Benign Synthetic Routes

In response to the growing demand for sustainable chemical processes, significant effort has been directed toward developing catalyst-free and environmentally benign routes to quinolinones. These methods aim to reduce reliance on expensive or toxic metal catalysts and minimize waste generation.

One notable approach is the intramolecular Povarov (aza-Diels-Alder) reaction, which has been used to synthesize indeno[1,2-b]quinolines from o-propargylbenzaldehydes and N-aryl amines without the need for an oxidant. acs.orgnih.gov Such reactions can proceed efficiently under thermal conditions, offering high efficiency and a broad substrate scope. acs.orgnih.gov Another strategy involves the use of water as a green solvent. For example, a facile one-pot synthesis of quinoline derivatives has been reported using ferric chloride (FeCl₃·6H₂O) as an inexpensive and non-toxic catalyst in water, leading to shorter reaction times and high yields. mobt3ath.com

Transition-metal-free protocols for oxidative cyclization have also emerged. A method for constructing 3-substituted quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols relies on an oxidative cyclocondensation reaction that proceeds without a metal catalyst. nih.gov Furthermore, decarboxylating cyclization procedures using readily available isatoic anhydrides and 1,3-dicarbonyl compounds in water provide an environmentally friendly pathway to quinolin-4-ones. nih.gov These approaches highlight a shift towards greener and more sustainable synthetic chemistry. acs.org

| Method | Starting Materials | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Intramolecular Povarov Reaction | o-Propargylbenzaldehydes, N-aryl amines | Thermal, oxidant-free | No catalyst/oxidant required, high efficiency. | acs.orgnih.gov |

| FeCl₃ Catalysis in Water | 2-Aminoarylketones, Active methylene (B1212753) compounds | FeCl₃·6H₂O, Water | Inexpensive catalyst, green solvent, easy workup. | mobt3ath.com |

| Oxidative Cyclocondensation | N,N-dimethyl enaminones, o-Aminobenzyl alcohols | Metal-free | Avoids transition metals, broad functional group tolerance. | nih.gov |

| Decarboxylating Cyclization | Isatoic anhydrides, 1,3-Dicarbonyl compounds | Base, Water, 80 °C | Inexpensive starting materials, green solvent. | nih.gov |

Microwave-Assisted Synthesis Enhancements for Quinoline Production

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity. benthamdirect.com The synthesis of quinoline and quinolinone derivatives has greatly benefited from this technology. ingentaconnect.comthieme-connect.com

A notable example is the microwave-assisted Friedländer quinoline synthesis, where irradiating 2-aminobenzophenone (B122507) and a ketone in neat acetic acid at 160°C can produce the desired quinoline in as little as five minutes and in excellent yield. nih.govcam.ac.uk This method avoids the harsh conditions, such as strong acids or very high temperatures, often required in traditional Friedländer reactions. nih.gov Similarly, the synthesis of substituted quinolones from anilines and various esters can be achieved in minutes with high yields under microwave irradiation, a significant improvement over conventional methods that may take several hours. thieme-connect.comresearchgate.net

Microwave technology is also compatible with catalyzed reactions, creating synergistic effects. A one-pot, three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene, catalyzed by recyclable potassium dodecatungstocobaltate trihydrate, is efficiently accomplished under microwave irradiation to afford quinolines in excellent yields. rsc.org Iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water is also accelerated by microwave heating, providing high yields even with inactive substrates. rsc.org These examples demonstrate that combining microwave heating with one-pot sequential reactions is a sustainable and efficient strategy for producing complex heterocyclic libraries. nih.govnih.gov

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | Neat acetic acid, 160 °C, Microwave | 5-10 min | Excellent | nih.govcam.ac.uk |

| Quinolone Synthesis | p-Toluenesulfonic acid, Microwave | 6 min | 89-96% | researchgate.net |

| Three-Component Reaction | K₅CoW₁₂O₄₀·3H₂O, Microwave | Varies | Excellent | rsc.org |

| Iron-Catalyzed Cyclization | FeCl₂, Ligand, Water, Microwave | Varies | Moderate to High | rsc.org |

Electrochemical Methods for Fluorination and Cyclization

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, often allowing for transformations under mild conditions without the need for stoichiometric chemical oxidants or reductants. nih.gov This approach has been successfully applied to both the cyclization step in forming quinolone-type structures and the challenging fluorination step.

The electrochemical synthesis of 1-hydroxyquinol-4-ones provides a direct and highly selective route from easily accessible 2-nitrobenzoic acids. nih.govacs.org This cathodic reduction process, performed in an undivided cell, selectively reduces the nitro group to a hydroxylamine, which then undergoes an intramolecular cyclo-condensation to form the N-hydroxyquinolone ring. nih.govacs.org The method is scalable and has been used to synthesize natural antibiotics like Aurachin C, demonstrating its practical utility. nih.gov A similar strategy has been applied to the synthesis of 1-hydroxy-quinazolin-4-ones, showcasing the broader applicability of this electrochemical reductive cyclization. nih.gov

For fluorination, electrochemical methods offer a unique way to generate reactive fluorine species. While the direct electrochemical fluorination of pyridines and quinolines can lead to perfluorinated products, more selective methods are being developed. rsc.org A recent breakthrough involves an electrochemical decarboxylative fluorination using hexafluorosilicate (B96646) salts as an inexpensive and readily available fluorine source. uq.edu.au This method enables the formation of C-F bonds in a wide range of aliphatic compounds and has been extended to electrochemical benzylic C-H fluorination, indicating its potential for application in complex heterocyclic systems. uq.edu.au

| Process | Substrate | Key Transformation | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Reductive Cyclization | 2-Nitrobenzoic acid derivatives | Nitro reduction to hydroxylamine, followed by cyclization | Cathodic reduction, undivided cell, carbon electrodes | Sustainable, highly selective, scalable. | nih.govacs.org |

| Reductive Cyclization | 2-Nitrobenzamides | Synthesis of 1-hydroxy-quinazolin-4-ones | Cathodic reduction, H₂SO₄ catalyst | Broad scope, high yields, mild conditions. | nih.gov |

| Decarboxylative Fluorination | Carboxylic acids | C-COOH to C-F | Electrochemical oxidation, Hexafluorosilicate salt | Inexpensive fluorine source, robust, scalable. | uq.edu.au |

| Oxidative Cyclization | Primary alcohols, 2-Aminobenzamides | Synthesis of quinazolinones | K₂S₂O₈ promoter, undivided cell | Transition metal-free, base-free. | nih.gov |

Stereoselective and Regioselective Synthesis of Fluoroquinolinone Structures

The precise placement of substituents, particularly fluorine atoms, on the quinolinone core is critical as it profoundly influences the molecule's biological and material properties. Therefore, developing stereoselective and regioselective synthetic methods is of paramount importance.

Control of Fluorination Position in Quinoline Synthesis

Achieving regiocontrol in the fluorination of quinolines is a significant synthetic challenge. Direct electrophilic fluorination of the quinoline ring often results in a mixture of isomers, as the substitution pattern is not highly selective. researchgate.net For example, the reaction can yield a combination of 5-, 6-, and 8-fluoroquinolines. researchgate.net The selectivity is highly dependent on the directing effects of existing functional groups on the ring. researchgate.net

To overcome this, more sophisticated strategies have been developed. A simple and effective procedure for synthesizing 8-fluoro-substituted isoquinolines relies on a directed ortho-lithiation reaction, a powerful tool for introducing substituents at a specific position relative to a directing group. nih.gov This highlights a key strategy for accessing the 8-fluoro substitution pattern.

A novel approach for the C-H fluorination of quinolines involves an electron-transfer-enabled concerted nucleophilic fluorination. nih.govacs.org This method overcomes the difficulty of cleaving a strong C-H bond and allows for nucleophilic fluorination at the C4 position, which is typically the most electrophilic site but difficult to functionalize directly via C-H fluorination. nih.govacs.org The reaction proceeds through a chain process involving a concerted transfer of a fluoride (B91410) anion, an electron, and a proton, avoiding the formation of high-energy intermediates. nih.gov

| Method | Target Position | Mechanism/Strategy | Selectivity | Reference |

|---|---|---|---|---|

| Direct Electrophilic Fluorination | Multiple (5, 6, 8) | Electrophilic Aromatic Substitution | Low; yields mixtures. | researchgate.net |

| Directed Ortho-Lithiation | C8 (on isoquinoline) | Deprotonation directed by a functional group | High; specific to the ortho position. | nih.gov |

| Electron-Transfer Nucleophilic Fluorination | C4 (and C2) | Concerted F⁻-e⁻-H⁺ transfer via a radical chain | Moderate to good for C4, the most electrophilic site. | nih.govacs.org |

| Balz-Schiemann / Palladium Catalysis | Varies | Requires pre-functionalized substrates (amino/bromo) | High; dependent on precursor availability. | researchgate.net |

Regioselective Functionalization Studies of Quinolone Cores

Once the quinolone core is assembled, its further functionalization in a regioselective manner allows for the synthesis of diverse analogs. Transition metal-catalyzed C-H functionalization has become the most attractive strategy for this purpose, enabling the introduction of a wide variety of functional groups at almost any position on the quinoline ring. mdpi.comnih.gov

The functionalization of the 4-quinolone scaffold can be achieved through various methods, including C-C and C-hetero cross-coupling, C–H bond activation, and regioselective electrophilic insertion. rsc.org For example, palladium-catalyzed intramolecular C–H alkenylation has been used to create fused polyheterocycles from (Z)-N-alkenylated bromide precursors, which are themselves formed by the nucleophilic addition of 4-quinolinones to alkynyl bromides. rsc.org

Metal-free approaches have also been developed for specific positions. A highly efficient, metal-free, and protection-free method for the regioselective synthesis of C-3-functionalized quinolines involves a [4+2] hetero-Diels-Alder cycloaddition of in situ-generated azadienes with terminal alkynes. organic-chemistry.orgnih.gov This reaction proceeds with excellent chemo- and regioselectivity, providing access to quinolines that are otherwise difficult to synthesize. organic-chemistry.orgnih.gov These advanced functionalization techniques are crucial for exploring the chemical space around the quinolinone scaffold and for the synthesis of complex target molecules. mdpi.com

| Position | Method | Catalyst/Reagent | Reaction Type | Reference |

|---|---|---|---|---|

| C2 | Palladium-catalyzed Arylation | Pd(OAc)₂, P(o-tol)₃ | C-H Activation/Arylation | mdpi.com |

| C3 | Hetero-Diels-Alder | Metal-free (KOH-DMSO) | [4+2] Cycloaddition | organic-chemistry.orgnih.gov |

| C-H (General) | Various | Transition Metals (Pd, Rh, Ir, Ru) | Direct C-H Functionalization | nih.gov |

| C-N (Arylation) | Copper-catalyzed Arylation | Cu(II) | C-N Cross-Coupling | rsc.org |

Mechanistic Investigations of 8 Fluoro 1 Methylquinolin 4 1h One Synthesis and Transformations

Detailed Reaction Mechanism Elucidation for Key Cyclization and Derivatization Steps

The formation of the quinolin-4-one core generally involves a cyclization reaction. A common and established method is the Gould-Jacobs reaction, which begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate. nih.gov This is followed by a thermal cyclization of the intermediate to form the quinolin-4-one skeleton. indexcopernicus.comnih.gov In the context of 8-Fluoro-1-methylquinolin-4(1H)-one, the synthesis would likely start with an appropriately substituted fluoroaniline.

Another relevant synthetic approach is the Camps cyclization, where an N-(2-acylaryl)amide undergoes base-catalyzed intramolecular cyclization to yield either a quinolin-4-one or a quinolin-2-one, depending on the substrate and reaction conditions. mdpi.com The mechanism involves an intramolecular aldol-type condensation. mdpi.com

The derivatization of the quinolinone ring system can be achieved through various reactions. For instance, nucleophilic substitution reactions at the C4 position are common. mdpi.com If a 4-chloro derivative is synthesized, the chlorine atom can be displaced by various nucleophiles to introduce a range of functional groups. mdpi.comresearchgate.net

The introduction of the methyl group at the N-1 position is a crucial derivatization step. This is often achieved by N-alkylation using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. rsc.org

A plausible synthetic pathway for this compound could involve the following key steps:

Condensation: Reaction of 2-fluoroaniline (B146934) with a malonic acid derivative to form an anilide intermediate.

Cyclization: Intramolecular cyclization of the anilide, often at high temperatures, to form the 8-fluoroquinolin-4(1H)-one ring system. This step is a critical ring-forming reaction.

N-Methylation: Introduction of the methyl group at the nitrogen atom (N-1) using a methylating agent.

Influence of Reaction Conditions on Pathway Selectivity and Yield

For the cyclization step:

Temperature: Thermal cyclization, a key step in methods like the Gould-Jacobs reaction, often requires high temperatures. indexcopernicus.com The temperature can influence the rate of reaction and potentially lead to side products if not carefully controlled.

Catalyst: In reactions like the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, the choice of catalyst is critical. nih.gov Brønsted-acidic ionic liquids have been shown to be efficient catalysts, sometimes leading to quantitative yields and offering the advantage of being recyclable. nih.gov

Solvent: The choice of solvent can significantly impact the reaction. For instance, in some syntheses, dimethyl sulfoxide (B87167) (DMSO) is used as a solvent in the presence of a base like potassium carbonate. rsc.org

For derivatization steps:

Base: In N-alkylation reactions, the choice and concentration of the base are important for deprotonating the nitrogen atom, thereby facilitating the nucleophilic attack on the alkylating agent.

Reaction Time: The duration of the reaction can affect the yield and purity of the product. Following the reaction progress using techniques like thin-layer chromatography (TLC) allows for quenching the reaction at the optimal time to maximize the yield of the desired product and minimize the formation of byproducts. nih.gov

The table below summarizes the influence of various reaction conditions on the synthesis of quinolin-4-ones, which can be extrapolated to the synthesis of this compound.

| Reaction Condition | Influence on Selectivity and Yield |

| Temperature | High temperatures are often required for thermal cyclization, but can also lead to side reactions if not optimized. indexcopernicus.com |

| Catalyst | The choice of catalyst (e.g., acid, base, metal) can dramatically affect reaction rates and yields. rsc.orgnih.gov Ionic liquids have been shown to be effective and recyclable catalysts in some quinoline (B57606) syntheses. nih.gov |

| Solvent | The polarity and boiling point of the solvent can influence reaction kinetics and the solubility of reactants and intermediates. rsc.org |

| Base | The strength and stoichiometry of the base are crucial for reactions involving deprotonation, such as N-alkylation and some cyclization methods. rsc.org |

| Reactant Stoichiometry | The molar ratio of reactants can influence the formation of the desired product versus byproducts. |

Characterization and Role of Transient Intermediates in Fluoroquinolinone Formation

The synthesis of fluoroquinolinones proceeds through various transient intermediates, the characterization of which is crucial for understanding the reaction mechanism.

In the Gould-Jacobs pathway, the initial condensation of an aniline with diethyl ethoxymethylenemalonate forms a key intermediate, a substituted anilinomethylenemalonate. nih.gov This intermediate is then thermally cyclized to the quinolinone. indexcopernicus.com

In palladium-catalyzed syntheses, organopalladium complexes are formed as transient intermediates. For example, in a carbonylation-based approach, the oxidative addition of a palladium(0) catalyst to a 2-iodoaniline (B362364) derivative forms a palladium(II) complex. nih.gov This complex then undergoes a series of transformations, including CO insertion and reaction with an alkyne, to ultimately yield the quinolin-4-one. nih.gov

During the derivatization of the quinolinone ring, other intermediates are formed. For instance, in the synthesis of 4-amino derivatives from a 4-chloro precursor, a phosphazene intermediate can be formed by reacting the corresponding 4-azido derivative with triphenylphosphine. mdpi.com This intermediate is then hydrolyzed to the desired amine. mdpi.com

The table below outlines some key intermediates in quinolinone synthesis and their roles.

| Intermediate | Synthetic Pathway | Role |

| Substituted Anilinomethylenemalonate | Gould-Jacobs Reaction | Precursor to the quinolinone ring system, formed by condensation of an aniline and a malonate derivative. nih.gov |

| Enamine Intermediate | Base-catalyzed intramolecular SNAr | Formed from the reaction of an amine with a β-chlorovinyl ketone, which then undergoes intramolecular cyclization. rsc.org |

| Palladium Complex | Palladium-catalyzed Carbonylation | Transient species that facilitates the coupling of reactants and the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov |

| Phosphazene Intermediate | Synthesis of 4-aminoquinolones | Formed from a 4-azido precursor, which is then hydrolyzed to the 4-amino product. mdpi.com |

Kinetic and Thermodynamic Studies of Reaction Progress for Quinolinone Synthesis

Kinetic and thermodynamic studies provide valuable insights into the feasibility and rate of chemical reactions. For quinolinone synthesis, these studies can help in optimizing reaction conditions to favor the formation of the desired product.

The stability of the final quinolinone product is a significant thermodynamic driving force for the reaction. The aromaticity of the bicyclic system contributes to its stability.

In some reactions, the formation of one isomer over another can be explained by kinetic versus thermodynamic control. For example, in the sulfonation of quinoline, the position of the sulfonic acid group can change depending on the reaction temperature. youtube.com At lower temperatures, the kinetically controlled product is formed, while at higher temperatures, the reaction proceeds to the more thermodynamically stable product. youtube.com While this specific example is for quinoline itself, similar principles can apply to the synthesis and derivatization of substituted quinolinones.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants and intermediates, which can be studied using computational methods like Density Functional Theory (DFT), provides information about the chemical reactivity and kinetic stability of the molecules. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov

Reactivity and Derivatization Strategies of 8 Fluoro 1 Methylquinolin 4 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Core

The reactivity of the 8-Fluoro-1-methylquinolin-4(1H)-one core is dictated by the interplay of its constituent rings and substituents. The quinolinone system consists of a benzene (B151609) ring fused to a pyridin-4-one ring. wikipedia.org

Nucleophilic Substitution: The pyridinone ring is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.gov While this compound itself does not possess a leaving group at the C-4 position, a precursor like a 4-chloro derivative would be highly reactive towards nucleophiles. mdpi.com Drawing an analogy from studies on 4-chloro-8-methylquinolin-2(1H)-one, various nucleophiles can displace the C-4 chloro group to introduce new functionalities. mdpi.com These reactions often lead to the formation of 4-amino, 4-hydrazino, or 4-thio derivatives. mdpi.comresearchgate.net For instance, the reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be subsequently reduced to an amine. mdpi.com

The table below illustrates potential nucleophilic substitution reactions on a hypothetical 4-chloro precursor of the target compound, based on established quinolinone chemistry. mdpi.com

| Nucleophile | Reagent Example | Expected Product at C-4 | Reference |

| Amine | Ammonia, Primary/Secondary Amines | Amino | mdpi.com |

| Hydrazine (B178648) | Hydrazine Hydrate | Hydrazino | mdpi.com |

| Azide | Sodium Azide | Azido | mdpi.com |

| Thiol | Thiourea, Alkanethiols, Thiophenol | Sulfanyl/Thioether | mdpi.com |

Functional Group Interconversions of Fluoro and Methyl Substituents

Functional group interconversion (FGI) is a key strategy for modifying molecular properties and involves converting one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uksolubilityofthings.com

Fluoro Substituent: The C-F bond on an aromatic ring is exceptionally strong. Nucleophilic aromatic substitution (SNAr) of the fluorine atom is generally difficult unless activated by strong electron-withdrawing groups positioned ortho or para to it. However, under specific conditions, such as with potent nucleophiles or through metal-catalyzed processes, the fluorine atom can be replaced. organic-chemistry.org More commonly, the fluorine atom is retained, and its electronic influence is leveraged during the synthesis of derivatives.

Methyl Substituent: The N-methyl group is generally stable. The C-8 fluoro group is not typically subject to simple interconversion. However, if a methyl group were present on the carbocyclic ring (e.g., at C-5 or C-7), it could be a handle for further functionalization. For example, an aryl methyl group can undergo oxidation to form a carboxylic acid or be subjected to free-radical halogenation to introduce a halomethyl group, which is a versatile synthetic intermediate.

Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in the synthesis of complex pharmaceuticals. nih.govchemistryworld.com These methods are crucial for the peripheral functionalization of heterocyclic scaffolds like quinolones. rsc.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org To apply this to the this compound scaffold, a halogen (e.g., bromine or iodine) would need to be introduced at a desired position (e.g., C-3, C-5, or C-6). A subsequent Suzuki coupling could then introduce various aryl, heteroaryl, or alkyl groups. rsc.orgresearchgate.net For example, coupling of a 6-bromo-4-quinolone with an arylboronic acid can yield 6-aryl-4-quinolones. acs.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki reaction, a halogenated this compound could be reacted with a wide range of primary or secondary amines to install diverse amino substituents on the quinolinone core. nih.gov This is a key reaction in the synthesis of many modern fluoroquinolone antibiotics that feature amino-heterocyclic substituents at the C-7 position. nih.gov

Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl halide. rsc.org It has been used to synthesize (E)-3-styrylquinolin-4(1H)-ones from 3-iodo-4-quinolones. rsc.org Recently, methods for the Heck-type coupling of aryl fluorides have also been developed. osti.gov

The table below summarizes key cross-coupling reactions applicable to a halogenated derivative of this compound.

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura Coupling | Organoboron + Aryl Halide/Triflate | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine + Aryl Halide/Triflate | C-N | Pd catalyst, Phosphine Ligand, Base | wikipedia.orglibretexts.org |

| Heck Coupling | Alkene + Aryl Halide | C-C (alkenyl) | Pd catalyst (e.g., Pd(OAc)₂), Base | rsc.org |

| C-H Functionalization | Heteroarene + Azole | C-C | Copper-mediated | rsc.org |

Ring Transformations and Rearrangement Studies of Quinolone Scaffolds

The quinolone scaffold can undergo various rearrangements and ring transformations to yield other heterocyclic systems. These reactions can be a source of structural diversity.

Ring Expansion : Recent studies have shown that oxindoles can undergo regiodivergent ring expansion to produce quinolinone isomers, demonstrating a method for skeletal transformation. acs.org

Claisen Rearrangement/Ring-Closing Metathesis : A tandem Claisen rearrangement and ring-closing metathesis strategy has been developed to synthesize oxepin- and oxocin-annulated 2-quinolones, showcasing the utility of the quinolone core in building fused heterocyclic systems. researchgate.net

Ring Opening-Ring Closure : Nucleophilic attack on activated quinolones can sometimes lead to the opening of one of the rings, followed by a different ring-closure event. For example, reactions of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles like hydrazine have been shown to involve the opening and re-closure of the pyrone ring to form pyrazole (B372694) systems. researchgate.net

Derivatization Reagents and Methodologies for Fluorinated Quinolones

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analytical detection or modulation of biological activity. greyhoundchrom.com A variety of reagents can be used to derivatize the this compound molecule, targeting either the quinolone core or potential functional groups that could be added to it.

Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), are common acylation reagents that react with hydroxyl and amine groups. gcms.cz While the parent molecule lacks these groups, they could be introduced via the reactions described in section 4.1. Such derivatization is often used to enhance volatility for gas chromatography or improve ionization for mass spectrometry. gcms.cz

The development of novel derivatization reagents is an active area of research. For example, reagents with a 1,3-oxazinoquinoline-4-one structure have been designed for the analysis of amines via mass spectrometry. nih.gov Hypervalent iodine reagents are also being explored for the synthesis of novel fluorinated heterocycles. le.ac.ukrsc.org

The following table lists common classes of derivatization reagents and their target functional groups, which could be relevant for derivatives of this compound.

| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Reference |

| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Amines, Alcohols | Trifluoroacetamide, Trifluoroacetate | gcms.cz |

| Alkylating Agents | Pentafluorobenzyl bromide (PFBBr) | Phenols, Carboxylic Acids, Thiols | PFB-ether, PFB-ester | gcms.cz |

| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Amines, Carboxylic Acids | Trimethylsilyl (TMS) derivative | greyhoundchrom.com |

Advanced Spectroscopic Characterization and Structural Research of 8 Fluoro 1 Methylquinolin 4 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 8-Fluoro-1-methylquinolin-4(1H)-one, both ¹H and ¹³C NMR spectroscopy provide invaluable information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of quinolinone derivatives typically displays signals in distinct regions corresponding to aromatic, olefinic, and aliphatic protons. For this compound, the aromatic protons on the fluoro-substituted benzene (B151609) ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl group attached to the nitrogen atom would appear as a singlet, typically in the upfield region. The protons on the quinolinone ring would also show characteristic chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C-4) is characteristically deshielded and appears at a low field. The carbon atom attached to the fluorine (C-8) will show a large one-bond carbon-fluorine coupling constant (¹JCF), a key indicator of the fluorine's position. The other aromatic and quinolinone carbons will have distinct chemical shifts influenced by the substituents and their positions within the ring system.

Conformational Analysis: The conformation of the quinolinone ring system and the orientation of the N-methyl group can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. The strong inductive effect of the fluorine atom can influence the puckering of the pyrrolidine (B122466) ring in related structures, biasing the conformation of adjacent peptide bonds and accelerating cis/trans isomerization. nih.gov While specific conformational studies on this compound are not widely available, the principles derived from studies on similar fluorinated heterocycles suggest that the fluoro-substituent plays a significant role in determining the molecule's preferred three-dimensional shape. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.5 - 4.0 | ~30 - 35 |

| H-2 | ~6.0 - 6.5 | ~110 - 115 |

| H-3 | ~7.5 - 8.0 | ~140 - 145 |

| C-4 | - | ~175 - 180 |

| H-5 | ~7.2 - 7.6 | ~120 - 125 |

| H-6 | ~7.0 - 7.4 | ~115 - 120 (with C-F coupling) |

| H-7 | ~7.6 - 8.0 | ~125 - 130 (with C-F coupling) |

| C-8 | - | ~150 - 160 (with large ¹JCF) |

| C-4a | - | ~120 - 125 |

| C-8a | - | ~140 - 145 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinolinone ring, typically appearing in the range of 1650-1690 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and methyl groups (~2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic and quinolinone rings (~1450-1600 cm⁻¹), and a C-F stretching vibration, which is typically strong and found in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides information about the polarizability of molecular vibrations. For this compound, the aromatic ring stretching vibrations are expected to be strong in the Raman spectrum. The C=O stretch would also be observable.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign the observed vibrational bands to specific molecular motions. nih.govscielo.br

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Methyl) | 2850 - 2960 | IR, Raman |

| C=O Stretch | 1650 - 1690 | IR (Strong), Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman (Strong) |

| C-F Stretch | 1000 - 1400 | IR (Strong) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₈FNO), the exact molecular weight is 177.18 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

The fragmentation of quinolone derivatives in the mass spectrometer often involves characteristic losses of small molecules. mdpi.com For this compound, potential fragmentation pathways could include:

Loss of CO, a common fragmentation for cyclic ketones.

Loss of a methyl radical (•CH₃) from the N-methyl group.

Fission of the quinolinone ring system.

The study of fragmentation pathways can be aided by techniques like tandem mass spectrometry (MS/MS), where a specific ion is selected and further fragmented to provide more detailed structural information. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol chemscene.com |

| [M+H]⁺ (calculated) | 178.0662 |

X-ray Crystallography for Solid-State Structure and Tautomerism Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding the planarity of the quinolinone ring system and the packing of the molecules in the crystal lattice.

Furthermore, X-ray crystallography can unequivocally establish the tautomeric form present in the solid state. While this compound is expected to exist predominantly in the keto form, X-ray data can confirm this and reveal any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure. scielo.brbohrium.com

Tautomeric Equilibrium Studies in Solution and Gas Phase

Quinolin-4(1H)-ones can potentially exist in tautomeric equilibrium with their corresponding 4-hydroxyquinoline (B1666331) isomers. nih.gov However, for N-substituted quinolinones like this compound, the keto form is generally the more stable tautomer.

The position of the tautomeric equilibrium can be influenced by the solvent and the phase (solution or gas). researchgate.net While the keto form is expected to be dominant, spectroscopic techniques like NMR and UV-Vis can be used to investigate the presence of any minor tautomeric forms in different environments. Theoretical calculations can also provide insights into the relative energies of the different tautomers. researchgate.net Studies on related 7-hydroxyquinoline (B1418103) derivatives have shown that the tautomeric equilibrium can be shifted by factors such as solvent polarity and irradiation. nih.gov

UV-Vis Spectroscopy for Electronic Absorption and Energy Transfer Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the near-visible region, corresponding to π→π* and n→π* transitions within the aromatic and quinolinone chromophores.

The position and intensity of these absorption bands are sensitive to the solvent environment and can be used to study solute-solvent interactions. The introduction of the fluorine atom and the methyl group can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent quinolinone. The study of UV-Vis spectra is also important for understanding the potential of the molecule to participate in energy transfer processes, which is relevant for applications in materials science and photochemistry. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π→π | ~250 - 350 |

| n→π | ~350 - 400 |

Computational and Theoretical Chemistry Studies on 8 Fluoro 1 Methylquinolin 4 1h One

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

There are no specific published Density Functional Theory (DFT) studies detailing the electronic structure and molecular geometry of 8-Fluoro-1-methylquinolin-4(1H)-one .

In a typical study, quantum chemical calculations using DFT, often with a basis set like B3LYP/6-31G, would be performed to optimize the molecule's three-dimensional structure. rsc.org These calculations would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The electronic structure analysis would reveal the distribution of electron density, atomic charges, and dipole moment, providing insight into the molecule's polarity and intramolecular interactions. For related quinoline (B57606) derivatives, DFT has been used to understand how substituents, like fluorine, influence the geometry and electronic properties of the quinoline core. nih.govrsc.org

HOMO-LUMO Energy Gap Analysis and Electronic Transitions

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for This compound are not found in the reviewed literature.

This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower stability. nih.gov For various quinoline derivatives, time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light and are fundamental to the molecule's photophysical properties. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for This compound has not been published.

MEP analysis is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For other quinoline derivatives, MEP maps have been used to identify reactive sites and understand interactions with biological receptors. mdpi.com

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis specific to This compound is not available in the public domain.

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. This method quantifies the stability derived from these interactions, offering deeper insight into the molecule's electronic configuration beyond a simple Lewis structure representation.

Molecular Dynamics Simulations of Quinolinone Systems

While molecular dynamics (MD) simulations have been performed for various quinoline derivatives to study their behavior and interactions in different environments (e.g., with biological macromolecules or in solution), no specific MD studies have been published for This compound . nih.gov

MD simulations model the physical movements of atoms and molecules over time, providing valuable information on conformational stability, flexibility, and intermolecular interactions, such as hydrogen bonding. nih.gov Such simulations are instrumental in understanding how a ligand like a quinolinone derivative might bind to a protein active site and the stability of the resulting complex.

In Silico Modeling of Molecular Interactions with Relevant Chemical Systems

There is a lack of specific in silico modeling studies detailing the molecular interactions of This compound with specific chemical or biological systems.

In silico techniques, particularly molecular docking, are widely used to predict the binding affinity and orientation of a small molecule within the active site of a target protein. For the broader class of fluoroquinolones, these methods have been used to study interactions with bacterial enzymes like DNA gyrase and topoisomerase IV, helping to explain their mechanism of action. nih.gov Similar studies for This compound would be necessary to predict its potential biological targets and binding modes.

Quantitative Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Property Relationship (QSPR) studies that include This compound were found in the literature search.

QSPR models are statistical models that correlate variations in the chemical structure of compounds with changes in a specific property (e.g., solubility, boiling point, or biological activity). These models use calculated molecular descriptors to predict the properties of new or untested compounds. While QSPR studies have been conducted on various classes of quinoline and quinazoline (B50416) derivatives to guide the design of new compounds with desired characteristics, this specific molecule has not been featured in such a published analysis.

Applications of 8 Fluoro 1 Methylquinolin 4 1h One in Advanced Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The quinolinone scaffold is a fundamental building block in synthetic organic chemistry, prized for its adaptability in creating more complex molecular structures. frontiersin.orgnih.gov The presence of multiple reaction sites on the quinoline (B57606) ring system allows for diverse chemical modifications, including electrophilic and nucleophilic substitutions. frontiersin.orgnih.gov This versatility makes compounds like 8-Fluoro-1-methylquinolin-4(1H)-one valuable starting materials or intermediates in multi-step syntheses.

Researchers utilize the quinoline framework to construct intricate molecules for various applications. For instance, the synthesis of novel 4-hydroxy-2-quinolone analogs demonstrates how the core structure can be elaborated. nih.gov In one procedure, a substituted isatoic anhydride (B1165640) is treated with an alkyl halide in the presence of a base to form the N-substituted quinolinone ring. nih.gov This foundational structure can then undergo further reactions, such as acylation at the C-3 position, to introduce additional functional groups and build molecular complexity. nih.gov

The development of new therapeutic agents often relies on the quinoline core. A notable example is the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key synthon for creating new antibacterial agents. nih.gov This multi-step synthesis highlights the strategic manipulation of the quinoline scaffold to achieve a target molecule with desired functionalities. nih.gov Similarly, other fluorinated quinoline derivatives, such as 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, are recognized as valuable intermediates for synthesizing more complex organic molecules. chemimpex.com The modification of the 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a common strategy, with various synthetic pathways developed to produce derivatives with specific biological activities. mdpi.com

| Intermediate Type | Synthetic Transformation Example | Resulting Structure | Reference |

| Substituted Isatoic Anhydride | N-alkylation and cyclization | N-Alkyl-4-hydroxyquinolin-2-one | nih.gov |

| 2,4-dichloro-5-fluorobenzoyl chloride | Reaction sequence including cyclization | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | nih.gov |

| 5-chloromethyl-8-hydroxyquinoline | Reaction with piperazine (B1678402) derivatives and subsequent amidation | Multi-targeted 8-hydroxyquinoline derivatives | mdpi.com |

Integration into Fluorescent Probes and Luminescent Materials Research

The inherent fluorescence of the quinoline ring system makes it a privileged scaffold for the development of sensors and imaging agents. chemimpex.commdpi.com 8-Hydroxyquinoline (8-HQ) and its derivatives are particularly noted for their sensitive fluorescence, which can be enhanced upon binding to metal cations. mdpi.com This property has led to their extensive use in creating chemosensors for detecting various ions. researchgate.net

8-Fluoroquinoline's unique fluorescent properties make it highly suitable for creating probes used in biological imaging to visualize cellular processes. chemimpex.com Derivatives of 8-aminoquinoline (B160924) have been extensively developed as fluorescent chemosensors for the selective recognition of zinc ions (Zn²⁺), which are crucial for human health and the environment. nih.gov These sensors are often designed with a receptor that has a strong and selective affinity for Zn²⁺, leading to a significant change in fluorescence upon binding. nih.gov For example, the complexation of an 8-amidoquinoline derivative with Zn²⁺ can cause a notable red-shift and enhancement of the fluorescence emission. nih.gov

The research into 8-hydroxyquinoline-based fluorophores extends to the detection of other metal ions as well. researchgate.net Benzothiazole-quinoline derived triazoles have been synthesized to act as selective fluorescent probes for iron (Fe³⁺) ions. researchgate.net The design of these probes often involves linking the 8-hydroxyquinoline moiety, which serves as the metal-binding site, to another fluorophore. researchgate.net The interaction with the target ion modulates the electronic properties of the system, resulting in a detectable change in the fluorescence signal. researchgate.net

Exploration in Materials Science for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

The conjugated molecular structure of quinoline and its derivatives makes them excellent candidates for applications in materials science, particularly for organic electronic devices. ossila.com They are frequently used to synthesize dyes for dye-sensitized solar cells (DSSCs) and as components in Organic Light-Emitting Diodes (OLEDs). ossila.com The ability to tune the molecule's energy gap through functional group conversions is a key advantage. ossila.com

The introduction of halogen atoms, such as fluorine, into the quinoline scaffold plays a significant role in modulating the performance of these materials. A comparative study of zinc(II) complexes of fluoro- and chloro-substituted 8-hydroxyquinolines demonstrated their potential as yellow-light emitters in OLEDs. rsc.org The fluorinated complex, (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc, was used to fabricate a multilayer OLED that exhibited strong performance. rsc.org

Detailed research findings highlight the effectiveness of these materials:

| Compound | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A) | Emission Color |

| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | 7123 | 2.26 | Yellow |

| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc | 9143 | 2.60 | Yellow |

Development of Novel Reagents and Catalysts Utilizing the Quinolinone Scaffold

The quinoline scaffold is not only a building block for functional molecules but also a platform for developing novel reagents and catalysts. The nitrogen atom in the quinoline ring and the ability to form stable complexes with metal ions are key features that enable its use in catalysis. chemimpex.com

A significant advancement in this area is the design of chiral quinoline-based ligands for asymmetric catalysis. For example, a novel chiral 8-quinoline imidazoline (B1206853) ligand, known as Quinim, has been developed for nickel-catalyzed enantioselective reactions. acs.org This ligand proved crucial for achieving high reactivity and enantioselectivity in the synthesis of chiral γ-lactams, a class of compounds important in medicinal chemistry. acs.org The Quinim scaffold demonstrates how the rigid, well-defined structure of quinoline can be exploited to create a specific chiral environment around a metal center, thereby controlling the stereochemical outcome of a reaction.

Furthermore, the quinoline moiety is integral to the development of efficient synthetic methodologies. Microwave-assisted synthesis, an environmentally friendly technique, has been employed to create fused quinoline-thiones with high efficiency. nih.gov Metal nanoparticles have also been used as catalysts for the synthesis of quinoline derivatives, offering excellent atom efficiency. nih.gov These examples underscore the role of the quinoline structure in facilitating chemical transformations and enabling the development of modern catalytic systems.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 8-Fluoro-1-methylquinolin-4(1H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For fluorinated quinolinones, copper-catalyzed coupling reactions (e.g., Ullmann-type) or nucleophilic substitution under inert atmospheres are common. Optimization includes adjusting temperature, solvent polarity (e.g., isopropanol or methanol), and catalyst loading (e.g., CuI). Post-synthesis purification via flash chromatography (silica gel, dichloromethane/acetone gradients) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared (FT-IR) and Raman spectroscopy identify functional groups (e.g., C=O, C-F stretches). Nuclear magnetic resonance (NMR) resolves substituent positions (¹H/¹³C chemical shifts). High-resolution mass spectrometry (HRMS) confirms molecular weight. Computational methods like DFT (B3LYP) complement experimental data by predicting vibrational modes and electronic properties .

Q. What considerations are critical for designing crystallization experiments to obtain high-quality single crystals?

- Methodological Answer : Use slow evaporation from methanol or ethanol solutions in closed flasks with needle-punctured silicon plugs. Maintain low temperatures (90 K) during X-ray data collection to minimize thermal motion. Paratone N oil ensures crystal stability on micromounts. Crystal quality is validated via diffraction resolution (<0.8 Å) and R-factor convergence (<5%) .

Q. How should safety protocols be integrated into experimental design for fluorinated quinolinones?

- Methodological Answer : Prioritize fume hood use, personal protective equipment (PPE), and emergency consultation plans with physicians. Safety data sheets (SDS) must detail first-aid measures (e.g., inhalation, skin contact) and regulatory compliance (e.g., MARPOL 73/78 for transport). Integrate toxicity assessments into risk matrices during protocol drafting .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Methodological Answer : Employ SHELX software (SHELXL/SHELXS) for refinement, leveraging iterative least-squares minimization to resolve positional disorder or thermal motion discrepancies. Validate against high-resolution data (MoKα radiation, λ = 0.71073 Å) and cross-check with Hirshfeld atom refinement (HAR) for electron density accuracy. Address twinning or absorption errors via SADABS/SORTAV corrections .

Q. What computational methods predict electronic and thermodynamic properties, and how do they compare with experimental results?

- Methodological Answer : Density functional theory (DFT) at B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), dipole moments, and thermodynamic parameters (ΔH, ΔG). Compare with experimental UV-Vis spectra and differential scanning calorimetry (DSC) data. Discrepancies >5% may indicate solvent effects or crystal packing influences .

Q. How can SHELX software improve structural refinement accuracy, and what are common pitfalls?

- Methodological Answer : SHELXL’s constraints (e.g., DFIX, ISOR) mitigate overfitting in low-resolution datasets. Avoid overusing "free variables" for disordered moieties; instead, apply PART instructions. Pitfalls include neglecting hydrogen bonding networks or anisotropic displacement parameters (ADPs), leading to inflated R-values. Cross-validate with Olex2 or PLATON .

Q. In comparative studies, how can structure-activity relationships (SAR) be systematically analyzed for fluorinated quinolinones?

- Methodological Answer : Use hierarchical clustering (e.g., PCA) on crystallographic (bond lengths, angles) and spectroscopic data (NMR shifts) to group analogs. Correlate substituent effects (e.g., fluorine electronegativity) with bioactivity via QSAR models. Validate with dose-response assays and molecular docking (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.